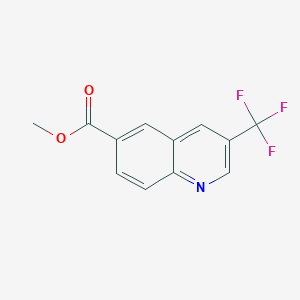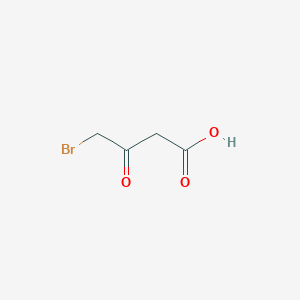
Butanoic acid, 4-bromo-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-oxobutanoic acid: is an organic compound with the molecular formula C4H5BrO3 . It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a keto group is present at the third position. This compound is known for its reactivity and is used in various chemical syntheses and research applications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-3-oxobutanoic acid can be synthesized through several methods. One common method involves the bromination of 3-oxobutanoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to ensure the selective bromination at the fourth position .
Industrial Production Methods: In industrial settings, the production of 4-bromo-3-oxobutanoic acid may involve more efficient and scalable methods. One such method includes the use of triethylamine in tetrahydrofuran as a solvent, which allows for a more controlled reaction environment and higher yields .
化学反応の分析
Types of Reactions: 4-Bromo-3-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted butanoic acids, such as 4-amino-3-oxobutanoic acid or 4-thio-3-oxobutanoic acid.
Oxidation Reactions: Products include 3,4-dioxobutanoic acid or other oxidized derivatives.
Reduction Reactions: Products include 4-bromo-3-hydroxybutanoic acid or other reduced derivatives.
科学的研究の応用
4-Bromo-3-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 4-bromo-3-oxobutanoic acid involves its reactivity due to the presence of both the bromine atom and the keto group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the keto group allows for various oxidation and reduction reactions. These reactive sites enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
類似化合物との比較
3-Oxobutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3-oxobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-Fluoro-3-oxobutanoic acid: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.
Uniqueness: 4-Bromo-3-oxobutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
4-bromo-3-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMCCOPFYJURPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348408 |
Source


|
| Record name | butanoic acid, 4-bromo-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27807-85-8 |
Source


|
| Record name | butanoic acid, 4-bromo-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
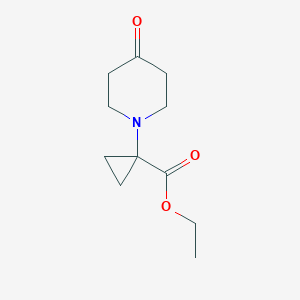
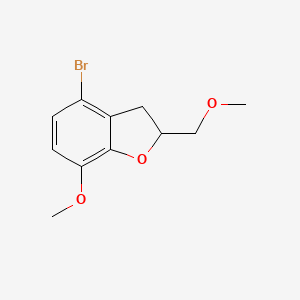

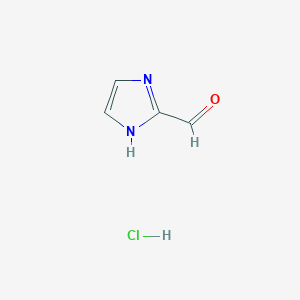
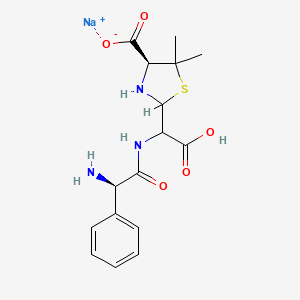
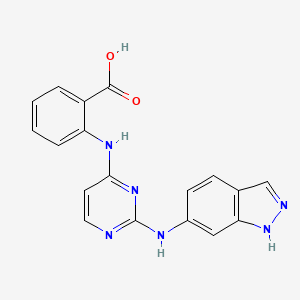
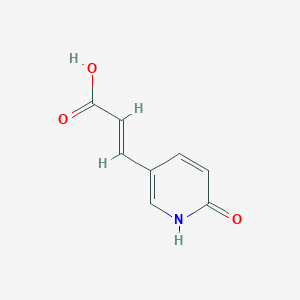

![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
